An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-1,3-dithiane
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-1,3-dithiane
This guide provides a comprehensive overview of the synthesis and characterization of 2-phenyl-1,3-dithiane, a pivotal compound in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique reactivity of this molecule. We will delve into the foundational principles of its synthesis, provide a detailed experimental protocol, and outline the analytical techniques for its thorough characterization.
The Significance of 2-Phenyl-1,3-dithiane in "Umpolung" Chemistry
At the heart of many complex organic syntheses lies the challenge of reversing the intrinsic polarity of functional groups. This concept, termed "Umpolung" (German for polarity inversion), allows for the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional synthetic routes.[1][2] The carbonyl group, with its electrophilic carbon, typically reacts with nucleophiles.[3] However, by converting an aldehyde into a 1,3-dithiane, the polarity of this carbon atom can be inverted, transforming it into a nucleophilic center upon deprotonation.[4][5]
2-Phenyl-1,3-dithiane, derived from benzaldehyde, is a classic example of this strategy. The protons at the C2 position of the dithiane ring are rendered acidic by the adjacent sulfur atoms and can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion.[6] This carbanion, a masked acyl anion equivalent, can then participate in a variety of nucleophilic reactions with electrophiles like alkyl halides, epoxides, and other carbonyl compounds.[4][7] Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone.[1] This powerful synthetic tool, known as the Corey-Seebach reaction, has been instrumental in the construction of numerous complex natural products.[4][7]
Synthesis of 2-Phenyl-1,3-dithiane: A Mechanistic Approach
The synthesis of 2-phenyl-1,3-dithiane is typically achieved through the acid-catalyzed reaction of benzaldehyde with 1,3-propanedithiol.[8] This reaction proceeds via the formation of a hemithioacetal intermediate, which then undergoes dehydration and cyclization to form the stable six-membered 1,3-dithiane ring.[5][8]
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Caption: Mechanism of 2-Phenyl-1,3-dithiane Synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dithiane
This protocol outlines a reliable method for the laboratory-scale synthesis of 2-phenyl-1,3-dithiane.
Materials:
-
Benzaldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of benzaldehyde in anhydrous dichloromethane, add 1,3-propanedithiol.
-
Add a catalytic amount of boron trifluoride etherate to the mixture.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-phenyl-1,3-dithiane.
Characterization of 2-Phenyl-1,3-dithiane
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-phenyl-1,3-dithiane. The following table summarizes its key physical and spectroscopic properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₂S₂ |
| Molecular Weight | 196.33 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 72-74 °C[10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.53 (m, 2H), 7.35-7.25 (m, 3H), 5.15 (s, 1H), 3.10-3.05 (m, 2H), 2.90-2.85 (m, 2H), 2.20-2.10 (m, 1H), 1.95-1.85 (m, 1H)[11][12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.1, 128.8, 128.4, 126.9, 52.1, 32.2, 25.3 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1600, 1490, 1450 (C=C stretch), ~700 (C-S stretch)[13][14] |
| Mass Spectrum (EI) | m/z (%): 196 (M+), 121, 105, 77 |
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Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
2-Phenyl-1,3-dithiane is a cornerstone reagent in organic synthesis, enabling the powerful umpolung strategy for carbon-carbon bond formation. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive characterization data provided in this guide serve as a reliable resource for researchers and professionals in the field of chemical synthesis and drug discovery.
References
-
Corey-Seebach Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Umpolung - Wikipedia. (n.d.). Retrieved from [Link]
- Schaefer, T., Kunkel, J. P., Schurko, R. W., & Bernard, G. M. (1994). A precise analysis of the 1H nuclear magnetic resonance spectrum of 2-phenyl-1,3-dithiane. Ring pucker, signs of long-range J(H,H), internal rotational barrier, and van der Waals shifts. Canadian Journal of Chemistry, 72(8), 1722–1733.
-
Umpolung Chemistry Explained | Reversing Carbonyl Reactivity with Dithianes. (2021, February 13). [Video]. YouTube. Retrieved from [Link]
-
2-Phenyl-1,3-dithiane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
A precise analysis of the 1H nuclear magnetic resonance spectrum of 2-phenyl-1,3-dithiane. Ring pucker, signs of long-range J(H,H), internal rotational barrier, and van der Waals shifts. (1994). ResearchGate. Retrieved from [Link]
-
Umpolung. (n.d.). Retrieved from [Link]
- Smith, A. B., III, & Xiang, M. (2006). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 39(4), 211–221.
- Schaefer, T., Kunkel, J. P., Schurko, R. W., & Bernard, G. M. (1994). A precise analysis of the 'H nuclear magnetic resonance spectrum of 2-phenyl-1,3-dithiane. Ring pucker. Canadian Journal of Chemistry, 72(8), 1722-1733.
- Zhang, Z., Dong, J., & Wang, Y. (2003). The First Nonthiolic, Odorless 1,3-Propanedithiol Equivalent and Its Application in Thioacetalization. The Journal of Organic Chemistry, 68(19), 7733–7735.
-
ald6q.html. (n.d.). Retrieved from [Link]
-
Thioacetal - Wikipedia. (n.d.). Retrieved from [Link]
-
2-Phenyl-1,3-dithiane | C10H12S2 | CID 21547. (n.d.). PubChem. Retrieved from [Link]
-
The Chemistry of 1,3-Propanedithiol: A Deep Dive into its Reactivity and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
2-Phenyl-1,3-dithiolane | C9H10S2 | CID 21830. (n.d.). PubChem. Retrieved from [Link]
-
1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Preparation of 2‐phenyl‐1,3‐dithiane 1‐oxide 1ca. (n.d.). ResearchGate. Retrieved from [Link]
- US4868327A - Synthesis of 2-phenyl-1,3-propanediol. (n.d.). Google Patents.
-
1,3-Dithiane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Preparations of aldehydes and Ketones from 1,3-dithiane. (2020, October 19). [Video]. YouTube. Retrieved from [Link]
-
Caution! tert-Butylithium is extremely pyrophoric... (n.d.). Organic Syntheses. Retrieved from [Link]
-
THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (n.d.). DTIC. Retrieved from [Link]
-
Synthesis of 1,3-dithianes. (n.d.). Química Organica.org. Retrieved from [Link]
-
1,3-Dithiane. (n.d.). The NIST WebBook. Retrieved from [Link]
-
Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. Retrieved from [Link]
Sources
- 1. Umpolung - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. dnmfaizpur.org [dnmfaizpur.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. Thioacetal - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-PHENYL-1,3-DITHIANE | 5425-44-5 [chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-PHENYL-1,3-DITHIANE(5425-44-5) IR Spectrum [m.chemicalbook.com]
- 14. apps.dtic.mil [apps.dtic.mil]
